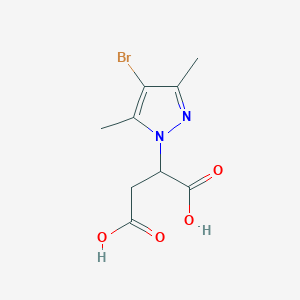
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-bromo-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a useful research chemical with the CAS number 312309-43-6 . Its molecular weight is 233.06 and its molecular formula is C7H9BrN2O2 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 363.1 ℃ at 760 mmHg and a density of 1.69 g/cm3 . It also has a topological polar surface area of 55.1 .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid is a compound of interest in the field of chemical synthesis and biological studies. Pyrazole derivatives, including the specified compound, are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. A comprehensive overview of pyrazole synthesis highlights the importance of these compounds in both combinatorial and medicinal chemistry due to their extensive biological activities and use as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Further, pyrazole carboxylic acid derivatives, closely related to the compound , exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects, underscoring their significance in heterocyclic chemistry for therapeutic applications (Cetin, 2020).
Biotechnological and Environmental Applications
Succinic acid, a related bioproduct, has emerged as a critical bio-based building block chemical due to its versatile applications, including its use in the synthesis of polymers, resins, and bioplastics. Innovative fermentation processes and bioreactor designs have been developed to enhance succinic acid production from renewable resources, demonstrating a shift towards sustainable and eco-friendly chemical manufacturing (Ferone et al., 2019). Additionally, the integration of membrane technologies in the production process has been explored for the sustainable and economical production of succinic acid, highlighting the industry's move towards cleaner production methods (Kumar et al., 2020).
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYIMSPNWXYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

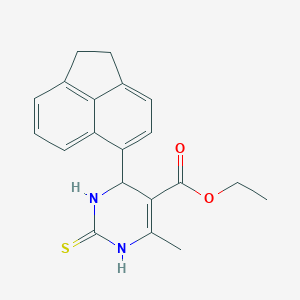
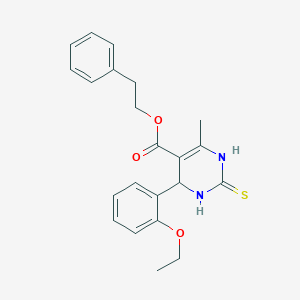
![7-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413956.png)
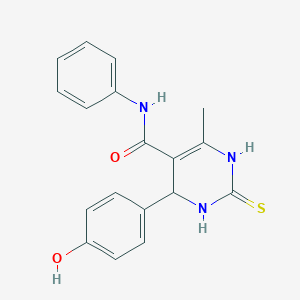
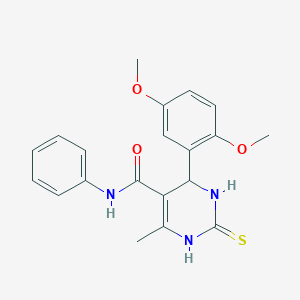
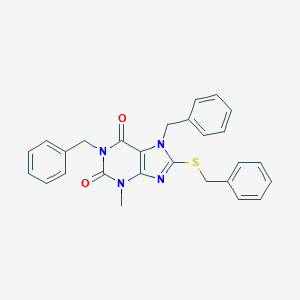
![3,6-dichloro-9-({3-[(3,6-dichloro-9H-carbazol-9-yl)methylene]cyclobutylidene}methyl)-9H-carbazole](/img/structure/B413961.png)
![2-thiophenecarbaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B413965.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413970.png)
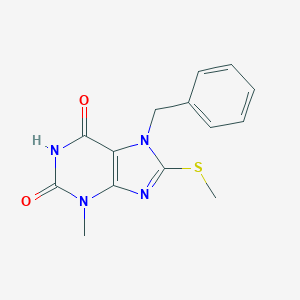
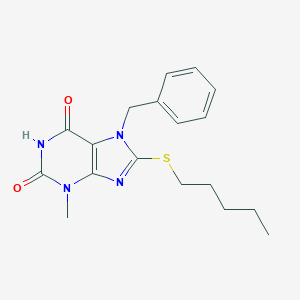
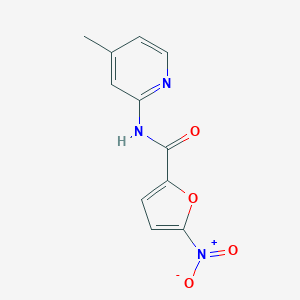
![1,1'-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole]](/img/structure/B413974.png)
![2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]-4-nitrophenol](/img/structure/B413976.png)